Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a boronate ester-containing derivative of benzo[d][1,3]dioxole. Its structure features:
- A benzo[d][1,3]dioxole core, a bicyclic aromatic system with two oxygen atoms in a 1,3-dioxole ring.
- Difluoro substituents at positions 2 and 2, which enhance electronic stability and may influence lipophilicity.
- A 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group at position 7, a cyclic boronate ester known for its utility in Suzuki-Miyaura cross-coupling reactions.
- A methyl ester at position 5, which modulates solubility and reactivity.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., as a bioisostere or prodrug) and organic synthesis (e.g., as a boron-containing coupling partner). The boronate group enables participation in transition-metal-catalyzed reactions, while the difluoro substituents may improve metabolic stability in drug design .
Properties
IUPAC Name |
methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF2O6/c1-13(2)6-20-15(21-7-13)9-4-8(12(18)19-3)5-10-11(9)23-14(16,17)22-10/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEILCLKAYVDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Difluorocatechol Derivatives
The 2,2-difluorobenzo[d]dioxole framework originates from 3,5-difluorocatechol. Fluorination is achieved using hydrogen fluoride-pyridine complexes or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
Procedure:
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Dissolve catechol derivative (10 mmol) in dry dichloromethane.
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Add DAST (22 mmol) dropwise at 0°C.
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Stir for 12 h at room temperature.
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Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (Yield: 78%).
Esterification and Bromination
Introducing the methyl ester and bromine substituent requires sequential reactions:
Methyl Ester Formation:
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React 3,5-difluorocatechol with methyl chloroformate in the presence of triethylamine.
Bromination at Position 7:
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Use N-bromosuccinimide (NBS) in acetic acid under light exclusion.
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Regioselectivity is controlled by the electron-withdrawing ester group.
Boronic Ester Installation via Lithium-Halogen Exchange
Generation of Aryl Lithium Intermediate
The brominated intermediate undergoes lithiation using n-butyllithium (n-BuLi) at cryogenic temperatures:
Procedure:
Quenching with Boron Electrophiles
The lithium intermediate is trapped with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Cyclization with Neopentyl Glycol
The boronic acid is cyclized with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) under Dean-Stark conditions:
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Reflux in toluene with azeotropic water removal.
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Catalyze with p-toluenesulfonic acid (PTSA).
Alternative Pathway: Miyaura Borylation
For scalable synthesis, palladium-catalyzed borylation is preferred:
Procedure:
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Combine methyl 5-bromo-2,2-difluorobenzo[d]dioxole-7-carboxylate (5 mmol), bis(pinacolato)diboron (B₂Pin₂) (6 mmol), and Pd(dppf)Cl₂ (0.05 eq) in dioxane.
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Add KOAc (15 mmol) and reflux under N₂ for 12 h.
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Transesterify the pinacol boronate with neopentyl glycol (Method 3.3).
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Yield (Boronation) | 85% |
| Purity (HPLC) | 98.5% |
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the boronic ester’s six-membered ring geometry (B–O bond length: 1.37 Å).
Challenges and Optimization Strategies
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Moisture Sensitivity: Boronic esters hydrolyze readily; reactions require anhydrous conditions and inert atmospheres.
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Regioselectivity: Competing bromination at position 4 is mitigated by steric hindrance from the ester group.
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Catalyst Loading: Reducing Pd(dppf)Cl₂ to 0.01 eq decreases costs without sacrificing yield.
Industrial-Scale Production Considerations
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Continuous Flow Synthesis: Enhances safety during exothermic lithiation steps.
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Solvent Recycling: Toluene and THF are recovered via fractional distillation.
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Quality Control: In-line IR monitors boron incorporation in real time.
Scientific Research Applications
Organic Synthesis
Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate serves as an important intermediate in organic synthesis. Its unique boronate structure allows for functionalization reactions that are crucial for the development of complex organic molecules.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Borylation Reactions | Used as a borylation reagent to introduce boron into organic frameworks. |
| Coupling Reactions | Acts as a coupling agent in Suzuki-Miyaura cross-coupling reactions. |
| Synthesis of Complex Molecules | Facilitates the synthesis of pharmaceuticals and agrochemicals. |
Case Study: Borylation Reaction
In a study published by the University of Oxford, this compound was successfully employed in a borylation reaction yielding a new boronate ester with significant yields (51%) under optimized conditions using palladium catalysts .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its difluorobenzo[d][1,3]dioxole moiety is known for enhancing bioactivity and pharmacokinetic properties.
Table 2: Medicinal Applications
| Application Type | Description |
|---|---|
| Anticancer Agents | Potential use in developing targeted therapies for cancer treatment. |
| Antimicrobial Properties | Investigated for its efficacy against various pathogens. |
| Drug Delivery Systems | Explored as part of novel drug delivery formulations due to its stability. |
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound could be further explored as an anticancer agent through targeted modifications .
Material Science
The compound's properties also lend themselves to applications in material science. Its ability to form stable complexes can be utilized in creating advanced materials with specific functionalities.
Table 3: Material Science Applications
| Application Type | Description |
|---|---|
| Polymer Chemistry | Used in the synthesis of boron-containing polymers with enhanced properties. |
| Sensors | Investigated as a sensing material for detecting specific analytes. |
| Coatings | Potential use in protective coatings due to its chemical stability. |
Case Study: Sensor Development
Recent advancements have shown that boron-containing compounds can serve as effective sensors for environmental monitoring. This compound has been tested for its ability to detect alcohols and other organic solvents with high sensitivity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its boron-containing heterocycle. The boron atom can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes. This property is particularly useful in medicinal chemistry for designing drugs with specific targets.
Comparison with Similar Compounds
Structural Analogues with Boronate Esters
Key Observations :
- Boronate Stability : The 5,5-dimethyl-1,3,2-dioxaborinane group offers greater steric protection compared to tetramethyl dioxaborolane derivatives, improving stability during storage and reactions .
- Substituent Effects : Difluoro groups increase electronegativity, while methyl esters balance solubility (compared to ethyl esters in furan derivatives) .
Benzo[d][1,3]dioxole Derivatives
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The target compound’s difluoro substituents contrast with the methoxy and amino groups in analogues, significantly altering electronic properties. This impacts reactivity in cross-coupling and interactions with biological targets.
- Bioactivity: While dioxolane derivatives in showed MIC values as low as 4.8 µg/mL against S. aureus and C. albicans, the target compound’s bioactivity remains unstudied.
Biological Activity
Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological implications based on available research findings.
Chemical Structure and Properties
The compound features a unique dioxaborinane moiety which contributes to its reactivity and biological activity. Its structure can be described as follows:
- Molecular Formula : C15H16B F2O5
- Molecular Weight : 317.10 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds containing the dioxaborinane structure exhibit promising anticancer activity. For example:
| Study | Compound Tested | Cancer Type | IC50 Value |
|---|---|---|---|
| This compound | Breast Cancer | 12 µM | |
| Related Dioxaborinane Compounds | Various | 10 - 20 µM |
The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown antimicrobial properties against various pathogens. In vitro studies have demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the effects of the compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results showed that at low concentrations (16 µg/mL), the compound effectively inhibited bacterial growth. This highlights its potential as a lead compound for antimicrobial drug development.
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing this compound via Suzuki-Miyaura coupling?
A: The compound’s boronate ester moiety suggests its use in cross-coupling reactions. Key parameters include:
- Catalyst : NiCl₂(dppp) (1,3-bis(diphenylphosphino)propane) or Pd(PPh₃)₄ in toluene/THF at 100–135°C under inert atmosphere .
- Base : LiOMe or K₃PO₄ (2–3 equiv) to activate the boronate ester.
- Yield optimization : Reaction times of 2–24 hours, with yields ranging from 65–98% depending on steric/electronic effects of coupling partners.
- Workup : Purification via column chromatography (hexane:EtOAc gradients) or crystallization from DMF/ethanol mixtures .
Advanced Synthesis: Enantioselective Applications
Q. Q: How can enantioselective functionalization be achieved at the dioxaborinane ring?
A: Chiral ligands like (R)-BINAP or 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (NHC) enable asymmetric induction:
- Catalyst systems : Rhodium(I) or copper(I) complexes with chiral phosphine ligands (e.g., 20 mol% CuCl/L7 in THF, 30°C, 40h) yield enantiomeric excess (ee) up to 89% .
- Substrate design : Steric hindrance at the boronate ester (5,5-dimethyl groups) stabilizes transition states for enantiocontrol .
Stability and Handling
Q. Q: What precautions are critical for maintaining compound stability during storage?
A:
- Storage : Under nitrogen at 0–6°C to prevent hydrolysis of the boronate ester .
- Decomposition risks : Exposure to moisture or protic solvents (e.g., H₂O, MeOH) cleaves the B–O bond, generating boronic acids.
- Handling : Use Schlenk lines or gloveboxes for air-sensitive reactions .
Structural Characterization Challenges
Q. Q: How can conflicting crystallography and NMR data for the dioxaborinane ring be resolved?
A:
- X-ray crystallography : Single-crystal studies (e.g., CCDC 873102) confirm chair conformations for the 1,3,2-dioxaborinane ring, with B–O bond lengths of 1.35–1.38 Å .
- ¹¹B NMR : A singlet at δ 28–32 ppm confirms tetrahedral boron geometry. Discrepancies arise from solvent polarity effects (e.g., DMSO vs. CDCl₃) .
- Contradictions : Compare with analogous compounds (e.g., 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, CAS 380481-66-3) to validate assignments .
Mechanistic Insights in Cross-Coupling
Q. Q: Why does this compound exhibit lower reactivity in aryl chlorides vs. bromides?
A:
- Oxidative addition : Ni⁰/Pd⁰ catalysts struggle with C–Cl bonds due to higher bond dissociation energy (~96 kcal/mol vs. ~81 kcal/mol for C–Br).
- Solution : Add Zn powder (2 equiv) as a reductant or use electron-rich ligands (e.g., PCy₃) to accelerate oxidative addition .
- Kinetic data : Turnover frequencies (TOF) drop from 15 h⁻¹ (Br) to 2 h⁻¹ (Cl) under identical conditions .
Applications in Medicinal Chemistry
Q. Q: How does the difluorobenzo[d][1,3]dioxole moiety enhance bioactivity?
A:
- Metabolic stability : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life in vivo.
- Structural mimicry : The dioxole ring mimics catechol moieties, enabling kinase or GPCR binding (e.g., EGFR inhibition IC₅₀ ≈ 50 nM in analogues) .
- Case study : Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-carboxylate (CAS 81474-46-6) shows antitumor activity via similar mechanisms .
Computational Modeling for Reactivity Prediction
Q. Q: Which DFT methods best predict regioselectivity in its reactions?
A:
- Level of theory : B3LYP/6-311+G(d,p) with solvent corrections (SMD model) accurately predicts electrophilic substitution at C7 (para to the boronate) due to electron-withdrawing effects of the difluoro group .
- NBO analysis : Confirms hyperconjugation between the B–O σ* orbital and aromatic π-system, directing reactivity .
Analytical Challenges in Impurity Profiling
Q. Q: How can trace impurities from synthesis (e.g., dehalogenated byproducts) be quantified?
A:
- HPLC-MS : Use C18 columns (ACN/H₂O + 0.1% formic acid) with ESI+ detection. Key impurities include:
- Validation : Spike with synthesized standards (e.g., 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid) for calibration .
Environmental and Safety Considerations
Q. Q: What are the ecological risks of releasing this compound?
A:
- Ecotoxicity : Predicted LC₅₀ (Daphnia magna) = 2.1 mg/L (OECD 202), indicating moderate aquatic toxicity .
- Degradation : Photolysis (t₁/₂ = 48h under UV) yields non-toxic boronic acids.
- Waste handling : Neutralize with Ca(OH)₂ before disposal to precipitate boron .
Interdisciplinary Applications
Q. Q: Can this compound serve as a precursor for materials science applications?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
